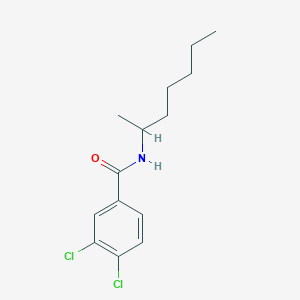
3,4-dichloro-N-(1-methylhexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(1-methylhexyl)benzamide, also known as MXC, is a synthetic compound that belongs to the family of chlorinated hydrocarbons. It was first developed in the 1970s as a pesticide, but its use has been discontinued due to its potential harmful effects on the environment and human health. Despite this, MXC has been the subject of scientific research due to its unique properties and potential applications in various fields.
作用机制
3,4-dichloro-N-(1-methylhexyl)benzamide exerts its effects by binding to estrogen receptors and blocking the action of androgen receptors. This leads to an increase in estrogenic activity and a decrease in androgenic activity, which can disrupt the normal hormonal balance in the body. 3,4-dichloro-N-(1-methylhexyl)benzamide has also been shown to induce oxidative stress and DNA damage, which can contribute to its toxic effects.
Biochemical and Physiological Effects:
3,4-dichloro-N-(1-methylhexyl)benzamide has been shown to have a variety of biochemical and physiological effects on animals and humans. It can disrupt the normal hormonal balance, leading to developmental abnormalities and reproductive dysfunction. 3,4-dichloro-N-(1-methylhexyl)benzamide has also been linked to liver damage, neurotoxicity, and immunotoxicity in animals.
实验室实验的优点和局限性
3,4-dichloro-N-(1-methylhexyl)benzamide has several advantages and limitations for use in lab experiments. Its estrogenic and anti-androgenic effects make it a useful tool for studying hormonal regulation and reproductive biology. However, its potential toxic effects and environmental hazards limit its use in certain experiments and require careful handling and disposal.
未来方向
There are several future directions for research on 3,4-dichloro-N-(1-methylhexyl)benzamide. One area of interest is its potential as a model compound for studying endocrine disruption and reproductive dysfunction. 3,4-dichloro-N-(1-methylhexyl)benzamide can also be used to investigate the mechanisms of oxidative stress and DNA damage in cells. Additionally, further studies are needed to assess the environmental impact of 3,4-dichloro-N-(1-methylhexyl)benzamide and to develop safer alternatives for pest control.
合成方法
3,4-dichloro-N-(1-methylhexyl)benzamide can be synthesized through a multi-step process starting from 3,4-dichlorobenzoyl chloride and 1-methylhexylamine. The reaction yields a white crystalline solid that can be purified through recrystallization or column chromatography.
科学研究应用
3,4-dichloro-N-(1-methylhexyl)benzamide has been studied for its potential applications in various scientific fields, including toxicology, endocrinology, and reproductive biology. It has been shown to have estrogenic and anti-androgenic effects, which can disrupt the normal hormonal balance in animals and humans. 3,4-dichloro-N-(1-methylhexyl)benzamide has also been linked to developmental abnormalities and reproductive dysfunction in animals.
属性
IUPAC Name |
3,4-dichloro-N-heptan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-3-4-5-6-10(2)17-14(18)11-7-8-12(15)13(16)9-11/h7-10H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMCRZULMQCYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)


![2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)

![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)

![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5227669.png)
![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)
![ethyl 4-(4-methoxybenzyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5227705.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B5227714.png)